molecular formula C15H12S B088276 3-Methyl-2-phenyl-1-benzothiophene CAS No. 10371-50-3

3-Methyl-2-phenyl-1-benzothiophene

Cat. No. B088276
CAS RN: 10371-50-3
M. Wt: 224.32 g/mol
InChI Key: BYLWUDAFLSDOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-phenyl-1-benzothiophene (MBT) is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicine and pharmacology. MBT is a benzothiophene derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In

Mechanism Of Action

The mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-Methyl-2-phenyl-1-benzothiophene has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.

Biochemical And Physiological Effects

3-Methyl-2-phenyl-1-benzothiophene has been found to exhibit a range of biochemical and physiological effects. In animal studies, 3-Methyl-2-phenyl-1-benzothiophene has been found to reduce inflammation, pain, and tumor growth. 3-Methyl-2-phenyl-1-benzothiophene has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are thought to be due to the modulation of various signaling pathways in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its relatively low toxicity. 3-Methyl-2-phenyl-1-benzothiophene has been found to have a low acute toxicity in animal studies, which makes it a safer compound to work with compared to other drugs. Another advantage is its ability to modulate multiple signaling pathways, which makes it a versatile compound for studying various biological processes.
One limitation of using 3-Methyl-2-phenyl-1-benzothiophene in lab experiments is its poor solubility in water. This can make it difficult to administer in animal studies and can limit its bioavailability. Another limitation is its limited stability, which can make it difficult to store and handle.

Future Directions

There are several future directions for research on 3-Methyl-2-phenyl-1-benzothiophene. One area of research is focused on its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another area of research is focused on its potential applications in the development of new pain medications. Additionally, research is needed to further elucidate the mechanism of action of 3-Methyl-2-phenyl-1-benzothiophene and to optimize its synthesis and formulation for use in clinical trials.

Synthesis Methods

The synthesis of 3-Methyl-2-phenyl-1-benzothiophene involves the reaction of 2-phenylbenzothiophene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization. The yield of 3-Methyl-2-phenyl-1-benzothiophene can be improved by optimizing the reaction conditions, such as the reaction time and temperature.

Scientific Research Applications

3-Methyl-2-phenyl-1-benzothiophene has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of research has been focused on its anti-inflammatory properties. 3-Methyl-2-phenyl-1-benzothiophene has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Another area of research has been focused on the analgesic properties of 3-Methyl-2-phenyl-1-benzothiophene. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can reduce pain in animal models of acute and chronic pain. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new pain medications.
3-Methyl-2-phenyl-1-benzothiophene has also been found to exhibit anti-tumor effects. Studies have shown that 3-Methyl-2-phenyl-1-benzothiophene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 3-Methyl-2-phenyl-1-benzothiophene a potential candidate for the development of new cancer therapies.

properties

CAS RN

10371-50-3

Product Name

3-Methyl-2-phenyl-1-benzothiophene

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

3-methyl-2-phenyl-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

BYLWUDAFLSDOJE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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